

Comparing spectral data of 1-(2-Propynyl)cyclohexan-1-ol with literature values

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Compound of Interest

Compound Name: 1-(2-Propynyl)cyclohexan-1-ol

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A Comparative Guide to the Spectral Data of 1-(2-Propynyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for **1-(2-Propynyl)cyclohexan-1-ol** against established literature values. Due to the limited availability of directly published spectra for **1-(2-Propynyl)cyclohexan-1-ol**, this comparison utilizes data from the closely related analogue, 1-ethynylcyclohexanol, and incorporates predicted shifts to offer a reliable benchmark for experimental verification. The guide details the necessary experimental protocols for acquiring Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectra, ensuring a sound basis for comparison.

Data Presentation: A Comparative Analysis

The following table summarizes the expected literature-derived spectral data for **1-(2-Propynyl)cyclohexan-1-ol** alongside a column for entering experimental findings. This format allows for a direct and objective comparison.

Spectral Data	Expected Literature Value	Experimental Value
IR Spectrum (cm ⁻¹)		
O-H stretch (alcohol)	~3400 (broad)	
C≡C-H stretch (alkyne)	~3300 (sharp)	
C-H stretch (sp ³)	~2850-2950	
C≡C stretch (alkyne)	~2120	
C-O stretch (alcohol)	~1100	
¹ H NMR Spectrum (δ, ppm)		
-OH	~1.5-2.0 (s, broad)	
≡C-H	~1.9 (t)	
-CH ₂ - (propynyl)	~2.2 (d)	
Cyclohexyl protons	~1.2-1.8 (m)	
¹³ C NMR Spectrum (δ, ppm)		
C-OH	~68	
≡C-H	~85	
-C≡	~70	
-CH ₂ - (propynyl)	~30	
Cyclohexyl carbons	~22, 25, 38	

Experimental Protocols

Accurate comparison requires standardized experimental procedures. The following are detailed methodologies for acquiring the necessary spectral data.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples such as **1-(2-Propynyl)cyclohexan-1-ol**, a neat spectrum can be obtained. A drop of the neat liquid is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
 - The prepared sample is placed in the spectrometer.
 - The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

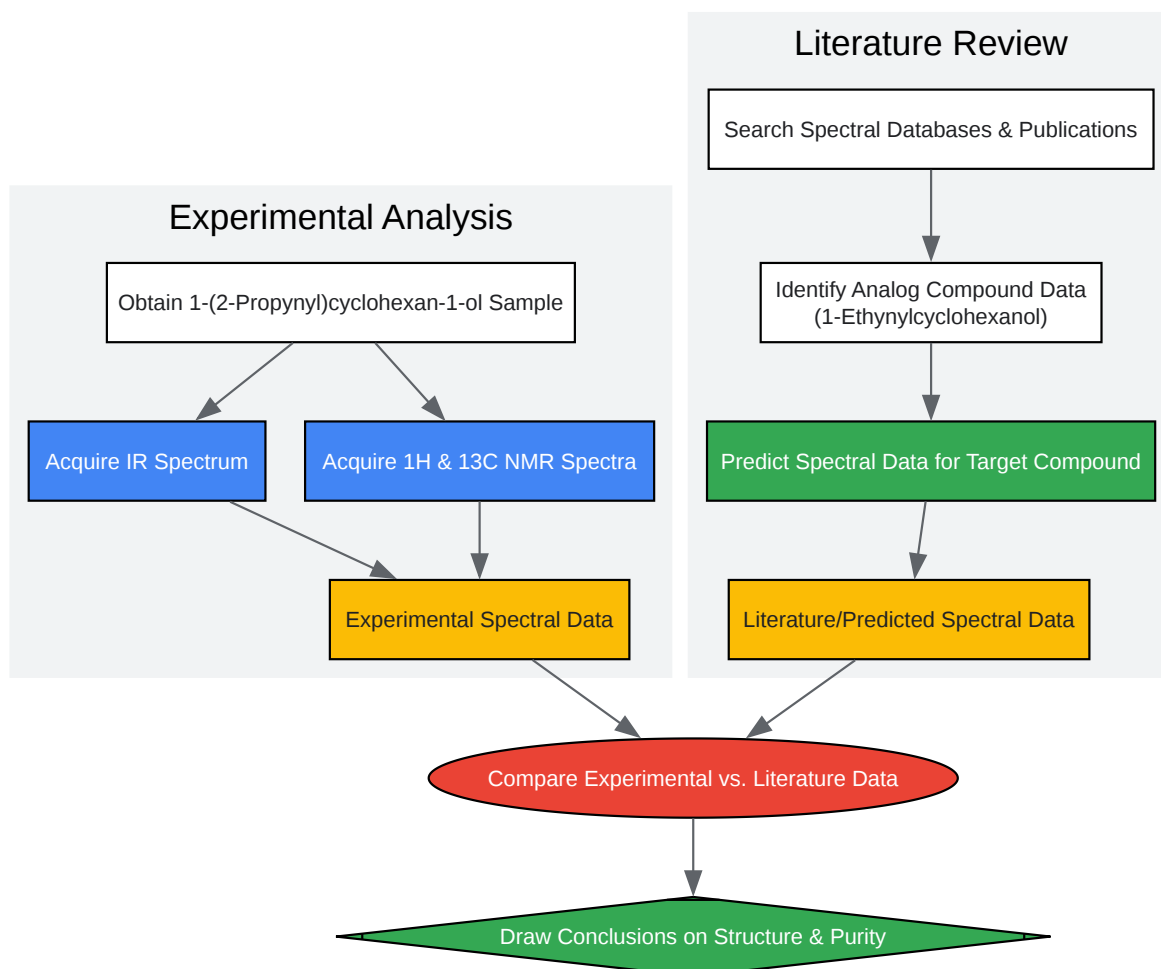
- Sample Preparation:
 - Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to define the 0 ppm chemical shift.
 - The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- Data Acquisition for ^1H NMR:
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse experiment is typically performed.

- Key parameters to set include the spectral width, acquisition time, and relaxation delay.
- The resulting Free Induction Decay (FID) is Fourier transformed to produce the ^1H NMR spectrum.
- Data Acquisition for ^{13}C NMR:
 - The spectrometer is tuned to the carbon-13 frequency.
 - A proton-decoupled experiment is commonly used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
 - Due to the low natural abundance of ^{13}C , a larger number of scans is typically required compared to ^1H NMR to achieve a good signal-to-noise ratio.
 - The FID is Fourier transformed to yield the ^{13}C NMR spectrum.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental spectral data with literature values.

Spectral Data Comparison Workflow



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Caption: Workflow for spectral data comparison.

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